molecular formula C9H6BrNO2 B7845824 1-(7-Bromo-1,3-benzoxazol-5-yl)ethan-1-one

1-(7-Bromo-1,3-benzoxazol-5-yl)ethan-1-one

Cat. No.: B7845824
M. Wt: 240.05 g/mol
InChI Key: MRPQKDWVFSDVPY-UHFFFAOYSA-N
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Description

1-(7-Bromo-1,3-benzoxazol-5-yl)ethan-1-one is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of a bromine atom at the 7th position and an ethanone group at the 1st position makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Bromo-1,3-benzoxazol-5-yl)ethan-1-one typically involves the bromination of benzoxazole derivatives. One common method includes the reaction of 7-bromo-1,3-benzoxazole with ethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as copper(I) bromide and a solvent like acetonitrile. The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(7-Bromo-1,3-benzoxazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carboxylic acids or ketones.

    Reduction Reactions: Products include alcohols or alkanes.

Scientific Research Applications

1-(7-Bromo-1,3-benzoxazol-5-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-Bromo-1,3-benzoxazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the benzoxazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Bromo-1,3-benzoxazol-5-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of both bromine and ethanone groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various research applications.

Properties

IUPAC Name

1-(7-bromo-1,3-benzoxazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-5(12)6-2-7(10)9-8(3-6)11-4-13-9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPQKDWVFSDVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C(=C1)Br)OC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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